N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
CAS No.: 898454-80-3
Cat. No.: VC7769356
Molecular Formula: C20H24N4O4
Molecular Weight: 384.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898454-80-3 |
|---|---|
| Molecular Formula | C20H24N4O4 |
| Molecular Weight | 384.436 |
| IUPAC Name | N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
| Standard InChI | InChI=1S/C20H24N4O4/c25-16-5-2-7-23(16)8-3-6-21-19(27)20(28)22-15-10-13-4-1-9-24-17(26)12-14(11-15)18(13)24/h10-11H,1-9,12H2,(H,21,27)(H,22,28) |
| Standard InChI Key | JOZYESBKGDGTGO-UHFFFAOYSA-N |
| SMILES | C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCN4CCCC4=O)CC(=O)N3C1 |
Introduction
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic organic compound belonging to the class of heterocyclic amides. It features a pyrroloquinoline core fused with a pyrrolidinone moiety and linked via an oxalamide group. Compounds of this type are often studied for their potential biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of compounds similar to N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves multi-step reactions:
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Formation of the Pyrroloquinoline Core: The pyrroloquinoline structure is synthesized via cyclization reactions involving quinoline derivatives.
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Attachment of the Pyrrolidinone Group: This step involves selective alkylation or acylation reactions to introduce the pyrrolidinone moiety.
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Oxalamide Coupling: The final step includes coupling with oxalyl chloride or related reagents to form the oxalamide linkage.
Biological Relevance
Compounds containing pyrroloquinoline frameworks have been extensively studied due to their biological activities:
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Anticancer Potential: Similar derivatives have shown cytotoxicity against cancer cell lines such as MCF-7 by inhibiting pathways like EGFR signaling .
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Antimicrobial Activity: Pyrroloquinoline derivatives can target bacterial enzymes like DNA gyrase, offering potential as antimicrobial agents .
Analytical Characterization
The compound can be characterized using various analytical techniques:
Comparative Analysis with Related Compounds
To better understand its properties, N1-(2-oxo...) can be compared with structurally similar compounds:
Future Directions
Research on this compound could focus on:
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Evaluating its pharmacokinetics and bioavailability.
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Screening for specific enzymatic targets.
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Modifying its structure to enhance potency or reduce toxicity.
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